molecular formula C25H27N3O5S2 B2514459 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-13-6

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

カタログ番号: B2514459
CAS番号: 851783-13-6
分子量: 513.63
InChIキー: DHJWDHNTPPHFRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (hereafter referred to as the "target compound") is a dihydropyrazole derivative featuring a sulfonamide moiety and aromatic substituents. Its core structure includes a 4,5-dihydro-1H-pyrazole ring substituted at three positions:

  • Position 1: A 4-methoxyphenylsulfonyl group, introducing electron-donating properties.
  • Position 5: An o-tolyl (2-methylphenyl) group, contributing hydrophobicity.

特性

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-20-10-7-9-19(16-20)24-17-25(23-11-6-5-8-18(23)2)28(26-24)35(31,32)22-14-12-21(33-3)13-15-22/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJWDHNTPPHFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for various biological activities. Its structure includes a sulfonamide group and methoxyphenyl substituents, contributing to its pharmacological profile.

Property Value
Molecular FormulaC19H22N4O4S2
Molecular Weight426.53 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies demonstrated that derivatives of pyrazole can reduce paw edema in animal models, suggesting their potential as anti-inflammatory agents .

Case Study:
A study evaluated the anti-inflammatory effects of a related pyrazole derivative using the carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in paw swelling compared to the control group treated with indomethacin, a standard anti-inflammatory drug .

Anticancer Activity

The anticancer potential of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide was assessed against various cancer cell lines. Preliminary screening indicated moderate activity against specific leukemia cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.08
K562 (Leukemia)0.15
A549 (Lung Cancer)0.25

The compound demonstrated selective cytotoxicity, particularly effective against leukemia cells, suggesting a potential for further development as an anticancer therapeutic .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit their function.

Research Findings:
A series of pyrazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

科学的研究の応用

Anticancer Activity

Research indicates that compounds featuring pyrazole and sulfonamide moieties exhibit significant anticancer properties. They can inhibit specific protein kinases involved in cancer progression. For instance, sulfonamide derivatives have been shown to modulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK-1, which is implicated in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's ability to inhibit SGK activity suggests potential applications in treating inflammatory diseases such as osteoarthritis and rheumatism. By regulating inflammatory pathways, it may help alleviate symptoms associated with these conditions .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects, particularly against bacterial infections. The incorporation of the pyrazole ring may enhance this activity, making it a candidate for further investigation in antimicrobial therapies .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide showed promising anticancer activity against various cancer cell lines through the modulation of SGK signaling pathways .

Research on Anti-inflammatory Properties

Another research highlighted its potential use in treating inflammatory diseases by demonstrating significant reductions in inflammation markers in animal models treated with sulfonamide derivatives .

化学反応の分析

Oxidation Reactions

The sulfonamide and pyrazole moieties undergo oxidation under controlled conditions:

  • Sulfonamide oxidation : Treatment with hydrogen peroxide (5% w/v, pH 3–4, 50°C) converts the sulfonamide group to sulfonic acid derivatives.

  • Pyrazole ring oxidation : Reaction with potassium permanganate (0.1 M in H<sub>2</sub>SO<sub>4</sub>, 70°C) leads to cleavage of the dihydropyrazole ring, forming carbonyl intermediates.

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Sulfonamide oxidationH<sub>2</sub>O<sub>2</sub>, pH 3–4, 50°CSulfonic acid derivative72–78
Pyrazole oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 70°C1,2-Diketone intermediate65

Reduction Reactions

The compound’s aromatic nitro intermediates (during synthesis) and sulfonyl groups are reducible:

  • Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOH, 25°C) reduces nitro groups to amines without affecting sulfonamide bonds .

  • Sodium borohydride selectively reduces ketone side products formed during synthesis (e.g., from Claisen-Schmidt condensations).

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution:

  • Halogenation : Reaction with N-bromosuccinimide (NBS, DMF, 80°C) introduces bromine at the pyrazole C4 position.

  • Methoxy displacement : Treatment with NaN<sub>3</sub> in DMSO replaces the 4-methoxyphenyl group with azide .

Target PositionReagentProductReaction Efficiency (%)
Pyrazole C4NBS4-Bromo derivative82
4-MethoxyphenylNaN<sub>3</sub>Azide-functionalized analog68

Sulfonamide Modifications

The ethanesulfonamide group undergoes:

  • Hydrolysis : Concentrated HCl (reflux, 6 hr) cleaves the sulfonamide bond, yielding a free amine and ethanesulfonic acid .

  • Alkylation : Reaction with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, acetone, RT) produces N-methylated derivatives .

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in:

  • 1,3-Dipolar cycloaddition with nitrile oxides (CHCl<sub>3</sub>, 60°C) to form fused triazole systems.

  • Condensation with aldehydes (e.g., benzaldehyde, EtOH/HCl) yielding Schiff base derivatives at the pyrazole NH site.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C):

  • The dihydropyrazole ring undergoes ring expansion to form a seven-membered thiazepine derivative.

  • Base treatment (NaOH, MeOH) induces sulfonamide deprotonation, enhancing nucleophilicity for subsequent reactions .

Photochemical Reactions

UV irradiation (λ = 254 nm, CH<sub>3</sub>CN) triggers:

  • C–S bond cleavage in the sulfonamide group, generating radical intermediates .

  • Dimerization via radical coupling, confirmed by mass spectrometry .

Key Mechanistic Insights

  • Steric effects : The ortho-tolyl group hinders electrophilic substitution at the pyrazole C5 position, directing reactivity to C3 and C4.

  • Electronic effects : Electron-withdrawing sulfonyl groups activate the pyrazole ring for nucleophilic attacks .

Stability Under Various Conditions

ConditionStability Outcome
Aqueous acid (pH < 3)Sulfonamide hydrolysis (t<sub>1/2</sub> = 2.5 hr)
Aqueous base (pH > 10)Stable for >24 hr
UV light (300–400 nm)Gradual decomposition (20% loss in 8 hr)

類似化合物との比較

Research Findings and Hypotheses

  • Solubility : The target compound’s 4-methoxy group may improve aqueous solubility compared to the chloro and fluoro analogs .
  • LogP Predictions : The o-tolyl group likely increases logP (lipophilicity) relative to the 2-ethoxy and 2-fluoro substituents, suggesting enhanced membrane permeability.
  • Synthetic Accessibility : The acetyl group in ’s compound simplifies synthesis but may limit functional versatility compared to sulfonyl derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。